molecular formula C6H4FN3 B044439 6-Fluoroimidazo[1,2-b]pyridazine CAS No. 113501-27-2

6-Fluoroimidazo[1,2-b]pyridazine

Cat. No.: B044439
CAS No.: 113501-27-2
M. Wt: 137.11 g/mol
InChI Key: URQYCXJSMFGDRO-UHFFFAOYSA-N
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Description

6-Fluoroimidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C6H4FN3. It is a derivative of imidazo[1,2-b]pyridazine, where a fluorine atom is substituted at the 6th position of the pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoroimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridazine with a fluorinated reagent in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

6-Fluoroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-b]pyridazine oxides, while substitution reactions can introduce various functional groups at the fluorine position .

Scientific Research Applications

6-Fluoroimidazo[1,2-b]pyridazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoroimidazo[1,2-b]pyridazine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for drug development and other applications .

Properties

IUPAC Name

6-fluoroimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQYCXJSMFGDRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569009
Record name 6-Fluoroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113501-27-2
Record name 6-Fluoroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Fluoro-pyridazin-3-ylamine [108784-42-5] (10 g, 89 mmol) was combined with a 50% (w/v) aqueous solution of chloroacetaldehyde [107-20-0] (23 mL, 177 mmol) in n-butanol (150 mL) and stirred at reflux for 1 h. The cooled reaction solution was reduced in volume and diluted with diethyl ether to precipitate a brown solid, which was collected by filtration, to yield 12.0 g. LRMS (ESI) m/z 138.0 [(M+H)]+, calc'd for C6H4FN3: 137.12.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoroimidazo[1,2-b]pyridazine
Reactant of Route 2
6-Fluoroimidazo[1,2-b]pyridazine
Reactant of Route 3
6-Fluoroimidazo[1,2-b]pyridazine

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